10-O-Acetyl SN-38-d3
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Overview
Description
10-O-Acetyl SN-38-d3 is a deuterated derivative of SN-38, which is an active metabolite of the chemotherapeutic agent irinotecan. This compound is used primarily in scientific research, particularly in the fields of cancer research and drug metabolism studies .
Preparation Methods
The synthesis of 10-O-Acetyl SN-38-d3 involves the acetylation of SN-38-d3. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride
Chemical Reactions Analysis
10-O-Acetyl SN-38-d3 undergoes several types of chemical reactions:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield SN-38-d3.
Oxidation and Reduction:
Substitution: The acetyl group can be substituted with other functional groups using various reagents and conditions.
Scientific Research Applications
10-O-Acetyl SN-38-d3 is used extensively in scientific research:
Cancer Research: As a derivative of SN-38, it is used to study the mechanisms of action and metabolism of irinotecan and its metabolites.
Drug Metabolism Studies: It serves as an internal standard in mass spectrometry for the quantification of SN-38, aiding in the study of drug metabolism and pharmacokinetics.
Proteomics Research: The compound is also used in proteomics research to study protein interactions and modifications.
Mechanism of Action
10-O-Acetyl SN-38-d3, like SN-38, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death, making it effective in cancer treatment. The acetylation at the 10-O position may affect the compound’s solubility and stability, potentially altering its pharmacokinetic properties .
Comparison with Similar Compounds
10-O-Acetyl SN-38-d3 is unique due to its deuterated nature, which makes it useful as an internal standard in mass spectrometry. Similar compounds include:
SN-38: The non-deuterated form, which is the active metabolite of irinotecan.
Irinotecan: The prodrug that is metabolized to SN-38 in the body.
10-O-Acetyl SN-38: The non-deuterated acetylated form of SN-38.
Properties
Molecular Formula |
C24H22N2O6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate |
InChI |
InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1/i1D3 |
InChI Key |
PFECOLLKQQDLJK-ZZIKLSCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |
Origin of Product |
United States |
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